7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
Description
7-Methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a substituted indole derivative characterized by a partially saturated dihydroindole ring, a methoxy group at the 7-position, and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8;/h2-4,7,11H,5H2,1H3,(H,12,13);1H |
InChI Key |
IKMHLXIZMQMLCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC2C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, often involves cyclization reactions. One common method is the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method involves the use of palladium-catalyzed intramolecular oxidation .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale cyclization reactions using stoichiometric reagents and catalysts. For example, the cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the carboxylic acid group.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like lithium aluminum hydride.
Substitution: Uses electrophiles like halogens under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which are often used in further synthetic applications .
Scientific Research Applications
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its effects on cell growth and metabolism.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit cell growth by interfering with specific enzymes and receptors. It also affects metabolic pathways by modulating the activity of nuclear receptors and intestinal hormones .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences, synthesis methods, and applications of analogous indole derivatives:
Key Observations:
Substituent Position and Electronic Effects
- The 7-methoxy group in the target compound contrasts with 5-methoxy derivatives (e.g., ), where positional isomerism alters electronic distribution on the indole ring. This affects acidity (pKa) of the carboxylic acid and binding interactions in biological systems .
- Chloro and methyl substituents () introduce steric and electronic differences, reducing reactivity compared to methoxy groups .
Ring Saturation and Solubility
- The dihydroindole ring in the target compound reduces aromaticity, increasing conformational flexibility and stability. This contrasts with fully aromatic analogs (e.g., ), which exhibit planar rigidity but lower solubility .
Functional Group Modifications
- Ester derivatives () serve as prodrugs, hydrolyzing to active carboxylic acids in vivo. The hydrochloride salt form enhances crystallinity and aqueous solubility across analogs .
- Oxoacetic acid derivatives () exhibit higher reactivity due to the ketone group, limiting their stability compared to carboxylic acid analogs .
Synthetic Challenges
Biological Activity
7-Methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential uses in drug development.
- IUPAC Name : 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
- Molecular Formula : C10H12ClN1O3
- Molecular Weight : 233.66 g/mol
- CAS Number : 38998-04-8
Biological Activity Overview
The biological activity of 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has been explored in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Recent research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, certain indole derivatives have demonstrated preferential cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
A study reported a minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA, suggesting strong antibacterial potential .
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. They may play a role in mitigating neurodegenerative diseases through antioxidant mechanisms and modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study evaluated the antiproliferative effects of various indole derivatives on A549 cells. Compounds showed varying degrees of cytotoxicity, with some inducing apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that while effective against Staphylococcus species, the compound had limited activity against Gram-negative bacteria like E. coli .
- Neuroprotection : Research into the neuroprotective effects revealed that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism involving ROS scavenging and modulation of neuroinflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
